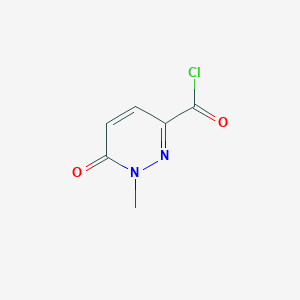![molecular formula C13H13N5S B13124309 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine CAS No. 690275-78-6](/img/structure/B13124309.png)
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine typically involves the construction of the triazine ring followed by the introduction of the pyrazole moiety. One common method involves the reaction of cyanuric chloride with appropriate nucleophiles to form the triazine core. Subsequent reactions with pyrazole derivatives yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The triazine ring is known to interact with nucleophilic sites in biological molecules, which could explain its activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Known for its applications in materials science and as a fluorescent sensor.
Uniqueness
7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is unique due to the presence of both the pyrazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other triazine derivatives, making it a valuable compound for further research and development.
Properties
CAS No. |
690275-78-6 |
|---|---|
Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
7-methyl-4-methylsulfanyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-8-10(9-6-4-3-5-7-9)11-15-12(14)16-13(19-2)18(11)17-8/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
KKVANWPIWPEDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(N=C2SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)



![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)

![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)

